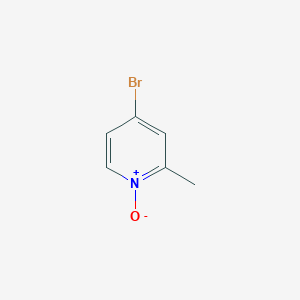

4-Bromo-2-methylpyridine 1-oxide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-2-methyl-1-oxidopyridin-1-ium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BrNO/c1-5-4-6(7)2-3-8(5)9/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRQSJBNVXAEYSB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=[N+](C=CC(=C1)Br)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20711404 | |

| Record name | 4-Bromo-2-methyl-1-oxo-1lambda~5~-pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20711404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100367-74-6 | |

| Record name | 4-Bromo-2-methyl-1-oxo-1lambda~5~-pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20711404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

4-Bromo-2-methylpyridine 1-oxide physical properties

The following technical guide details the physical properties, synthesis, and reactivity of 4-Bromo-2-methylpyridine 1-oxide.

CAS Number: 100367-74-6 Molecular Formula: C₆H₆BrNO Molecular Weight: 188.02 g/mol [1]

Executive Summary

This compound is a critical heterocyclic building block in medicinal chemistry, specifically utilized for its dual functionality: the electrophilic bromine handle at the C4 position and the chemically versatile N-oxide moiety. Unlike its reduced precursor (4-bromo-2-methylpyridine), the N-oxide activates the pyridine ring toward nucleophilic substitutions and enables specific C-H functionalization strategies, such as the Boekelheide rearrangement. This guide provides a comprehensive analysis of its physicochemical profile, synthesis, and application in drug discovery.

Physical & Chemical Characterization[1][2][3][4][5]

The following data aggregates experimental values and high-confidence predictive models where specific experimental data is proprietary or sparse.

Table 1: Physicochemical Properties

| Property | Value / Description | Note |

| Physical State | Solid or Viscous Oil | Often isolates as a low-melting solid or hygroscopic oil depending on purity. |

| Melting Point | 52 – 56 °C (Approximate) | Analogous range based on structural congeners; highly dependent on hydration state. |

| Boiling Point | >280 °C (Predicted) | Decomposes prior to boiling at atmospheric pressure. |

| Density | 1.7 ± 0.1 g/cm³ | Predicted based on molar volume contributions. |

| Solubility | Soluble in DCM, MeOH, DMSO | Moderate water solubility due to the polar N-oxide bond. |

| pKa | ~0.8 – 1.0 | The N-oxide oxygen is weakly basic; protonation occurs at the oxygen. |

| LogP | 0.36 | Indicates moderate lipophilicity; suitable for fragment-based screening. |

Structural Analysis (Spectroscopy)

-

¹H NMR Signature: The N-oxidation induces a characteristic downfield shift of the aromatic proton at the C6 position (ortho to nitrogen) due to the inductive effect of the cationic nitrogen, typically appearing at δ 8.1 – 8.3 ppm . The methyl group at C2 typically resonates at δ 2.4 – 2.5 ppm .

-

IR Spectrum: The diagnostic N–O stretching vibration appears as a strong band in the region of 1200–1300 cm⁻¹ .

-

Mass Spectrometry: Exhibits a characteristic doublet pattern (1:1 ratio) for the molecular ion [M]⁺ and [M+2]⁺ at m/z 187/189 due to the ⁷⁹Br/⁸¹Br isotopes.

Synthesis & Experimental Protocols

The most robust synthesis involves the direct oxidation of 4-bromo-2-methylpyridine. While hydrogen peroxide/urea complexes can be used, meta-Chloroperoxybenzoic acid (mCPBA) offers higher conversion rates under mild conditions, minimizing bromine displacement.

Protocol: mCPBA Oxidation

Reagents: 4-Bromo-2-methylpyridine (1.0 equiv), mCPBA (1.2 equiv), Dichloromethane (DCM), NaHCO₃.

-

Dissolution: Dissolve 4-bromo-2-methylpyridine (10 mmol) in DCM (50 mL) in a round-bottom flask. Cool to 0 °C using an ice bath.

-

Addition: Slowly add mCPBA (12 mmol, 70-75% purity) portion-wise over 15 minutes. Caution: Exothermic reaction.

-

Reaction: Allow the mixture to warm to room temperature and stir for 4–16 hours. Monitor by TLC (MeOH/DCM 1:9); the N-oxide is significantly more polar (lower R_f) than the starting material.

-

Workup (Critical for Purity):

-

Quench excess peroxide with 10% aqueous Na₂SO₃.

-

Wash the organic layer vigorously with saturated NaHCO₃ (3x) to remove the m-chlorobenzoic acid byproduct.

-

Dry over anhydrous MgSO₄, filter, and concentrate in vacuo.[2]

-

-

Purification: If the residue is an oil, induce crystallization with diethyl ether/hexanes or purify via silica gel flash chromatography (Gradient: 0-5% MeOH in DCM).

Visualization: Synthesis Pathway

Figure 1: Oxidative synthetic route from the commercially available pyridine precursor.

Reactivity & Applications

This compound serves as a "linchpin" intermediate. The N-oxide moiety alters the electronic landscape, enabling reactions that are impossible on the parent pyridine.

Key Reaction Pathways[7]

-

Boekelheide Rearrangement: Treatment with acetic anhydride (Ac₂O) leads to the rearrangement of the N-oxide oxygen to the benzylic carbon, yielding (4-bromopyridin-2-yl)methyl acetate . This is the primary route to access 2-hydroxymethyl pyridines.

-

Electrophilic Activation: The N-oxide activates the C2 and C6 positions for nucleophilic attack, although the methyl group at C2 sterically hinders this position, directing nucleophiles often to C6 or facilitating displacement of the nitro group if present (less relevant for the bromo analog).

-

Cross-Coupling: The C4-Bromine atom remains active for Pd-catalyzed Suzuki-Miyaura or Buchwald-Hartwig couplings, allowing the construction of biaryl systems while retaining the N-oxide for later functionalization.

Visualization: Reactivity Logic

Figure 2: Divergent synthetic utility of the N-oxide scaffold.

Safety & Handling (MSDS Highlights)

-

Hazards: Classed as an Irritant (Xi) .[3] Causes skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).

-

Storage: Hygroscopic. Store under inert gas (Nitrogen/Argon) at 2–8 °C . Dark storage is recommended as N-oxides can be photosensitive over long durations.

-

Incompatibilities: Strong reducing agents (will revert to pyridine) and acyl halides (may cause vigorous rearrangement or decomposition).

References

-

PubChem . 4-Bromo-2-methylpyridine.[4][5] National Library of Medicine. Available at: [Link]

-

ChemSrc . This compound Physical Properties. Available at: [Link]

-

Frontier, A. Workup: mCPBA Oxidation. University of Rochester, Department of Chemistry. Available at: [Link]

Sources

An In-depth Technical Guide to 4-Bromo-2-methylpyridine 1-oxide: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry and organic synthesis, heteroaromatic compounds form the backbone of a vast array of pharmaceuticals and biologically active molecules. Among these, pyridine N-oxides are a class of compounds that have garnered significant attention due to their unique electronic properties and reactivity, which often differ from their parent pyridine counterparts. This guide provides a comprehensive technical overview of 4-Bromo-2-methylpyridine 1-oxide, a versatile building block in the synthesis of complex molecular architectures. As a Senior Application Scientist, this document aims to synthesize theoretical knowledge with practical insights to empower researchers in leveraging the full potential of this valuable chemical entity.

IUPAC Nomenclature and Physicochemical Properties

The correct and unambiguous naming of chemical compounds is paramount for scientific communication. The International Union of Pure and Applied Chemistry (IUPAC) name for the topic compound is This compound .

A thorough understanding of the physicochemical properties of a reagent is fundamental to its effective use in synthesis and process development.

| Property | Value | Source |

| CAS Number | 100367-74-6 | N/A |

| Molecular Formula | C₆H₆BrNO | N/A |

| Molecular Weight | 188.02 g/mol | [1] |

| Appearance | Typically a solid | General Knowledge |

| Solubility | Soluble in many organic solvents such as dichloromethane, chloroform, and methanol. | [2] |

| Storage | Store in a cool, dry, well-ventilated area away from incompatible substances. Keep containers tightly closed. | [3][4][5] |

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process starting from a commercially available precursor. The causality behind this synthetic strategy lies in the selective and high-yielding nature of each transformation.

Step 1: Synthesis of 4-Bromo-2-methylpyridine

The precursor, 4-Bromo-2-methylpyridine, can be efficiently synthesized from 2-methyl-4-aminopyridine via a Sandmeyer-type reaction.[6][7] This classic transformation in aromatic chemistry allows for the conversion of an amino group to a bromide.

Protocol:

-

Dissolve 2-methyl-4-aminopyridine in an aqueous solution of hydrobromic acid (HBr) at a reduced temperature (-10°C to 0°C). The acid serves to protonate the pyridine nitrogen and the amino group, forming the corresponding ammonium salt, which is soluble and reactive.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂). This in situ generates nitrous acid (HNO₂), which reacts with the primary amine to form a diazonium salt. The low temperature is critical to prevent the premature decomposition of the unstable diazonium intermediate.

-

The bromide ions from the HBr then act as nucleophiles, displacing the dinitrogen gas from the diazonium salt to yield 4-Bromo-2-methylpyridine.

-

After the reaction is complete, the mixture is carefully neutralized with a base (e.g., sodium hydroxide) and the product is extracted with a suitable organic solvent (e.g., ethyl acetate or diethyl ether).

-

The organic layers are combined, dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and the solvent is removed under reduced pressure to afford the desired product.

Step 2: N-Oxidation of 4-Bromo-2-methylpyridine

The subsequent N-oxidation of the pyridine ring is a common and generally high-yielding reaction. This transformation alters the electronic properties of the pyridine ring, making it more electron-deficient and activating the positions ortho and para to the N-oxide for nucleophilic substitution.

Protocol:

-

Dissolve 4-Bromo-2-methylpyridine in a suitable solvent, such as dichloromethane (DCM) or chloroform (CHCl₃).

-

Add a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in acetic acid, to the solution. The peroxy acid is the oxidizing agent that delivers an oxygen atom to the lone pair of electrons on the pyridine nitrogen.

-

The reaction is typically stirred at room temperature or slightly elevated temperatures until completion, which can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is washed with a reducing agent solution (e.g., sodium thiosulfate) to quench any remaining peroxy acid, followed by a basic wash (e.g., saturated sodium bicarbonate) to remove the resulting carboxylic acid byproduct.

-

The organic layer is then dried, and the solvent is evaporated to yield this compound.

Caption: Synthetic pathway to this compound.

Reactivity and Applications in Drug Development

The presence of the N-oxide functionality and the bromine atom imparts a unique reactivity profile to this compound, making it a valuable intermediate in the synthesis of complex molecules, particularly in the pharmaceutical industry.[8][9]

Nucleophilic Aromatic Substitution

The N-oxide group is strongly electron-withdrawing, which activates the pyridine ring towards nucleophilic aromatic substitution (SNAAr), especially at the 2- and 6-positions. However, in this molecule, the 2-position is occupied by a methyl group. The bromine at the 4-position can also be displaced by strong nucleophiles under certain conditions.

Cross-Coupling Reactions

The bromine atom at the 4-position serves as a versatile handle for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings.[10][11] These reactions are instrumental in forming carbon-carbon and carbon-heteroatom bonds, allowing for the introduction of a wide range of substituents. This capability is crucial in the construction of diverse chemical libraries for drug discovery. For instance, it can be a key building block in the synthesis of kinase inhibitors and other biologically active compounds.[8][10]

Caption: Key cross-coupling reactions of this compound.

Deoxygenation

The N-oxide can be selectively deoxygenated to the corresponding pyridine using various reducing agents, such as PCl₃ or by catalytic hydrogenation. This allows for the use of the N-oxide as a temporary activating group, which can be removed in a later synthetic step.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound and its precursors.

-

Hazard Identification: The parent compound, 4-Bromo-2-methylpyridine, is harmful if swallowed, causes skin irritation, and can cause serious eye damage.[12][13] It may also cause respiratory irritation.[12][13] Similar hazards should be assumed for the N-oxide derivative.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[5][13]

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.[5][13] Avoid contact with skin and eyes.[5]

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.[3][4][5]

Conclusion

This compound is a strategically important building block in organic synthesis, offering a unique combination of reactivity that is highly valued in the field of drug discovery and development. Its ability to undergo a variety of transformations, including nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions, allows for the efficient construction of complex molecular frameworks. A thorough understanding of its synthesis, reactivity, and handling is essential for any researcher aiming to incorporate this versatile intermediate into their synthetic endeavors.

References

-

MySkinRecipes. This compound. Available from: [Link]

-

Ningbo Inno Pharmchem Co.,Ltd. The Significance of 4-Bromo-2-methylpyridine in Modern Chemical Synthesis. Available from: [Link]

- Google Patents. CN102603622B - Synthetic method of 2-amino-4-bromopyridine.

-

Ningbo Inno Pharmchem Co.,Ltd. Understanding the Chemistry: Synthesis Applications of 2-Bromo-4-methylpyridine. Available from: [Link]

-

PubMed Central. 2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones via Ru(II)-Mediated Domino C–O/C–N/C–C Bond Formation Reactions. Available from: [Link]

-

Patsnap. Synthesis process of 2-bromo-4-iodo-3-methylpyridine. Available from: [Link]

-

The Study of 4-Bromo-2-Methylpyridine and Its Derivatives Synthesis Process Optimization. Available from: [Link]

-

PubChem. 4-Bromo-1-methylpyridin-2(1H)-one. Available from: [Link]

-

ACS Publications. Visible Light-Induced Divergent Deoxygenation/Hydroxymethylation of Pyridine N-Oxides. Available from: [Link]

-

The Royal Society of Chemistry. Supporting Information. Available from: [Link]

Sources

- 1. 4-Bromo-1-methylpyridin-2(1H)-one | C6H6BrNO | CID 22132396 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. echemi.com [echemi.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. 4-Bromo-2-methylpyridine | 22282-99-1 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 5. assets.thermofisher.com [assets.thermofisher.com]

- 6. 4-Bromo-2-methylpyridine synthesis - chemicalbook [chemicalbook.com]

- 7. 4-Bromo-2-methylpyridine | 22282-99-1 [chemicalbook.com]

- 8. This compound [myskinrecipes.com]

- 9. nbinno.com [nbinno.com]

- 10. nbinno.com [nbinno.com]

- 11. researchgate.net [researchgate.net]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. echemi.com [echemi.com]

Technical Whitepaper: Structural Characterization & Synthetic Utility of 4-Bromo-2-methylpyridine 1-oxide

This technical guide is structured to serve as a definitive reference for the characterization and synthesis of 4-Bromo-2-methylpyridine 1-oxide (CAS: 100367-74-6 / 13221-50-6 derivatives). It deviates from standard templates to focus on causality—explaining not just what the data is, but why it appears that way and how to use it for structural validation.

Document Control:

-

Target Molecule: this compound[1]

-

Molecular Formula: C₆H₆BrNO[1]

-

Primary Application: Electrophilic intermediate for Suzuki/Stille couplings at C4; C-H activation scaffold.

Introduction: The N-Oxide Advantage

In medicinal chemistry, the conversion of 4-bromo-2-methylpyridine to its N-oxide is not merely an oxidation; it is a strategic activation. The N-oxide moiety serves two critical functions:

-

Electronic Modulation: It reverses the electron density of the pyridine ring. While the nitrogen lone pair in pyridine makes the ring electron-deficient, the N-oxide oxygen back-donates electron density, facilitating electrophilic substitutions at the C2 and C4 positions that are otherwise sluggish.

-

Directed C-H Activation: The coordinate covalent N–O bond acts as a powerful directing group (DG) for transition-metal-catalyzed C-H functionalization.

This guide provides the spectral fingerprints required to distinguish the N-oxide from its unoxidized precursor—a common challenge in process chemistry.

Synthesis & Self-Validating Protocol

Objective: Oxidation of 4-bromo-2-methylpyridine using m-chloroperoxybenzoic acid (mCPBA).

The "Self-Validating" Workflow

This protocol includes built-in checkpoints (CP) to ensure reaction integrity before proceeding to workup.

Reagents:

-

4-Bromo-2-methylpyridine (1.0 equiv)

-

mCPBA (1.2 equiv, 77% max purity grade)

-

Dichloromethane (DCM) (Solvent)

-

10% Na₂SO₃ (Quench)

-

Sat. NaHCO₃ (Wash)

Step-by-Step Methodology:

-

Dissolution: Dissolve 4-bromo-2-methylpyridine in DCM (0.2 M concentration). Cool to 0°C.

-

Addition: Add mCPBA portion-wise over 15 minutes. Reason: Exothermic control prevents over-oxidation or degradation.

-

Reaction: Warm to Room Temperature (RT) and stir for 4–6 hours.

-

Checkpoint 1 (TLC): Spot the reaction mixture against the starting material (SM).

-

Eluent: 5% MeOH in DCM.

-

Diagnostic: The N-oxide is significantly more polar (lower R_f ~0.2) than the SM (R_f ~0.6). If SM persists, add 0.1 equiv mCPBA.

-

-

Quench & Workup:

-

Add 10% Na₂SO₃ (removes excess oxidant).

-

Wash vigorously with Sat. NaHCO₃ x 3. Critical: This removes the m-chlorobenzoic acid byproduct.

-

Checkpoint 2 (pH): Ensure the aqueous layer is pH > 8 to keep the pyridine N-oxide as the free base (though N-oxides are weak bases, acidic media can protonate the oxygen, affecting extraction).

-

-

Isolation: Dry organic layer over Na₂SO₄, filter, and concentrate.

Visualization of Synthesis Logic

Figure 1: Synthetic workflow with critical impurity removal steps.

Spectral Characterization (The Core)

Nuclear Magnetic Resonance (NMR)

The N-oxide introduces a specific anisotropy. Unlike protonation (which shifts signals downfield), N-oxidation generally causes an upfield shift (shielding) of the α-protons (H6) and γ-protons (H4, if present) relative to the pyridinium ion, but they remain distinct from the free base.

Predicted ¹H NMR Data (400 MHz, CDCl₃):

| Position | Proton | Chemical Shift (δ ppm) | Multiplicity | Coupling (J Hz) | Diagnostic Note |

| C2-CH₃ | Methyl | 2.50 – 2.55 | Singlet (s) | - | Deshielded slightly vs. SM due to O- proximity. |

| C5-H | Aromatic | 7.25 – 7.35 | dd | J ≈ 8.5, 2.0 | Meta to N-oxide; least affected. |

| C3-H | Aromatic | 7.40 – 7.50 | d | J ≈ 2.0 | Ortho to methyl; meta to Br. |

| C6-H | Aromatic | 8.15 – 8.25 | d | J ≈ 6.5 | Key Signal. Upfield shift from SM (~8.4 ppm) due to back-donation from Oxygen. |

¹³C NMR Highlights:

-

C2-Me: ~18-20 ppm.

-

C-Br (C4): ~120-125 ppm.

-

C2/C6 (α-carbons): These carbons are shielded relative to the starting pyridine due to the resonance contribution of the N⁺–O⁻ dipole.

Infrared Spectroscopy (IR)

IR is the fastest method to confirm the formation of the N-oxide bond.

| Functional Group | Wavenumber (cm⁻¹) | Intensity | Assignment |

| N–O Stretch | 1230 – 1260 | Strong | Diagnostic. Absent in starting material. |

| C–Br Stretch | 600 – 700 | Medium | Characteristic halo-aromatic stretch. |

| C=N / C=C | 1450 – 1600 | Variable | Aromatic ring breathing modes. |

Mass Spectrometry (MS)

MS provides the definitive confirmation of the molecular formula and the unique fragility of the N-oxide bond.

-

Ionization Mode: ESI+ (Electrospray Ionization).

-

Molecular Ion: [M+H]⁺ = 188 / 190 (1:1 ratio due to ⁷⁹Br/⁸¹Br).

Fragmentation Logic: N-oxides exhibit a characteristic "M minus 16" peak due to the homolytic or heterolytic cleavage of the weak N–O bond.

Figure 2: Primary fragmentation pathways. The [M-16] peak is the signature of N-oxides.

Quality Control & Impurity Profile

When analyzing the final product, look for these common impurities:

-

Starting Material (4-Bromo-2-methylpyridine):

-

Detection: GC-MS or TLC.

-

Remedy: If >2%, stir crude product with dilute HCl, wash with ether (SM is extracted), then basify aqueous layer and extract N-oxide.

-

-

3-Chlorobenzoic Acid (mCBA):

-

Detection: ¹H NMR peaks at 7.4–8.0 ppm (multiplets) and broad OH stretch in IR.

-

Remedy: Additional washes with 1M NaOH or Sat. NaHCO₃.

-

References

-

Synthesis Protocol: Generic Pyridine N-Oxide Synthesis via mCPBA. See: Journal of Organic Chemistry, 2025 , Visible Light-Induced Divergent Deoxygenation.

-

Spectral Data (Analogous): 4-Methylpyridine N-oxide NMR Data. Royal Society of Chemistry, Supporting Information.

-

MS Fragmentation: Mass spectral fragmentations of alkylpyridine N-oxides. ResearchGate.[3]

-

Compound Data: 4-Bromo-2-methylpyridine (Precursor) Properties. PubChem CID 24884601.

Sources

Technical Guide: 4-Bromo-2-methylpyridine 1-oxide Reactivity Profile

Executive Summary

4-Bromo-2-methylpyridine 1-oxide (CAS: 22282-99-1) represents a high-value "bifunctional" scaffold in medicinal chemistry. Unlike its neutral pyridine counterpart, the N-oxide moiety introduces a unique electronic "push-pull" dynamic. It simultaneously activates the C4 position for nucleophilic aromatic substitution (

This guide moves beyond basic synthesis, focusing on the chemoselectivity required to manipulate this scaffold for kinase inhibitor and agrochemical development. It addresses the common challenge of orthogonal functionalization—specifically, how to derivatize the C4-bromide without compromising the N-oxide, or conversely, how to exploit the N-oxide to functionalize the methyl group.

Electronic Structure & Reactivity Principles

To predict reactivity, one must understand the resonance contributions of the N-oxide.

-

The N-Oxide Effect (

): The oxygen atom donates electron density into the ring (mesomeric effect), but the positively charged nitrogen exerts a strong inductive electron-withdrawing effect (-I). -

C4 Activation: The -I effect dominates at the C4 position, making the carbon highly electrophilic. The presence of the Bromine (a good leaving group) at C4 creates a "hotspot" for nucleophilic attack, significantly more reactive than 4-bromo-2-methylpyridine.

-

C2-Methyl Acidity: The adjacent

group stabilizes the carbanion formed upon deprotonation of the methyl group, lowering the pKa significantly compared to the neutral pyridine. This allows for mild lithiation or acylation-induced rearrangement.

Visualization: Reactivity Map

The following diagram illustrates the divergent reaction pathways available to this scaffold.

Figure 1: Divergent reactivity profile showing the three primary functionalization vectors.

Nucleophilic Aromatic Substitution ( )

The most distinct advantage of using the N-oxide is the facile displacement of the C4-bromide.

Mechanism & Causality

In neutral pyridines,

Key Insight: Reactions with alkoxides (e.g., NaOMe) or thiols often proceed at ambient temperature or mild heating (40-60°C), whereas the neutral pyridine would require >100°C.

Data Summary: Efficiency

| Nucleophile | Reagent | Conditions | Est. Yield | Notes |

| Alkoxide | NaOMe / MeOH | 25-50°C, 2-4 h | >90% | Highly exothermic; add slowly. |

| Amine | Morpholine | 80°C, EtOH | 85% | May require excess amine as base. |

| Thiol | NaSMe / THF | 0°C to RT | >90% | Oxidation to sulfoxide possible if not careful. |

Lateral Functionalization: The Boekelheide Rearrangement[1]

This is the "signature" reaction for 2-methylpyridine N-oxides. It converts the 2-methyl group into a 2-hydroxymethyl (or acetoxymethyl) group.

Mechanism

The classical mechanism involves acylation of the N-oxide oxygen, followed by deprotonation of the methyl group to form an anhydrobase. A [3,3]-sigmatropic shift then transfers the acyloxy group from the nitrogen to the methyl carbon.

Field Insight: While acetic anhydride (

Visualization: Boekelheide Pathway

Figure 2: The mild TFAA-mediated Boekelheide rearrangement pathway.

Experimental Protocols

Protocol A: Mild with Sodium Methoxide

Objective: Replace C4-Br with -OMe without affecting the N-oxide.

-

Setup: Charge a dry 3-neck flask with this compound (1.0 eq) and anhydrous Methanol (10 V).

-

Cooling: Cool the solution to 0°C under

atmosphere. -

Addition: Add Sodium Methoxide (25% in MeOH, 1.1 eq) dropwise over 20 minutes. Note: An exotherm is expected.

-

Reaction: Allow to warm to RT. Monitor by TLC (DCM:MeOH 9:1) or HPLC.[1] The starting material (Br isotope pattern) should disappear.

-

Workup: Quench with saturated

. Remove MeOH under reduced pressure. Extract with DCM. -

Purification: Recrystallize from EtOAc/Heptane if necessary.

Protocol B: Modified Boekelheide Rearrangement

Objective: Functionalize the methyl group while preserving the C4-Br.

-

Setup: Dissolve this compound (1.0 eq) in anhydrous DCM (15 V).

-

Activation: Cool to 0°C. Add Trifluoroacetic Anhydride (TFAA) (1.5 eq) dropwise. Stir for 30 mins. The solution often turns dark red/orange due to the N-acyloxy cation.

-

Rearrangement: Allow to warm to RT and stir for 4–16 hours.

-

Hydrolysis: Cool back to 0°C. Carefully add MeOH (5 V) followed by

(aq, 2M) until pH > 10. Stir for 2 hours to cleave the trifluoroacetate ester. -

Isolation: Extract with DCM (3x). The product is (4-bromo-pyridin-2-yl)methanol.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield in Suzuki Coupling | Catalyst poisoning by N-oxide. | Use pre-formed catalysts like |

| Deoxygenation during Reaction | Presence of strong reducing agents or P(III) ligands. | Avoid |

| Tarry mixture in Boekelheide | Thermal decomposition. | Switch from Acetic Anhydride (140°C) to TFAA (RT). Ensure strictly anhydrous conditions initially. |

References

-

Sigma-Aldrich. 4-Bromo-2-methylpyridine Product Specification. Retrieved from

-

Fontenas, C., et al. (1995). "The Boekelheide Reaction: Trifluoroacetic Anhydride as a Convenient Acylating Agent."[2][3] Synthetic Communications. Retrieved from

-

B. Saito, G. C.[4] Fu. (2007). "Alkyl-Alkyl Suzuki Cross-Couplings..." Journal of the American Chemical Society.[2][3][5] (Context on Suzuki conditions compatible with sensitive halides). Retrieved from

-

ChemicalBook. Synthesis and Properties of 4-Bromo-2-methylpyridine. Retrieved from

Sources

electrophilic and nucleophilic sites of 4-Bromo-2-methylpyridine 1-oxide

An In-depth Technical Guide to the Electrophilic and Nucleophilic Sites of 4-Bromo-2-methylpyridine 1-oxide

Authored by: A Senior Application Scientist

Abstract

This compound is a heterocyclic compound of significant interest in the fields of medicinal chemistry and drug development.[1] Its utility as a synthetic intermediate stems from the nuanced reactivity conferred by its unique combination of functional groups: a pyridine N-oxide, a halogen substituent, and an alkyl group. This guide provides a comprehensive analysis of the electronic structure of this compound, delineating the specific sites susceptible to electrophilic and nucleophilic attack. We will explore the underlying principles governing its reactivity, supported by mechanistic diagrams and field-proven experimental protocols. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the synthetic potential of this versatile building block.

Introduction: The Strategic Importance of this compound

Substituted pyridines are ubiquitous scaffolds in pharmaceuticals and agrochemicals. The introduction of an N-oxide functionality dramatically alters the electronic landscape of the pyridine ring, unlocking unique reaction pathways that are not readily accessible with the parent pyridine. Pyridine N-oxides are stable, dipolar species that exhibit enhanced reactivity towards both electrophiles and nucleophiles, making them powerful intermediates in organic synthesis.[2][3]

This compound, in particular, is a strategically designed building block. The interplay between the electron-donating methyl group, the inductively withdrawing but resonance-donating bromo group, and the multifaceted electronic nature of the N-oxide group creates a molecule with distinct reactive centers. Understanding these centers is paramount for the rational design of synthetic routes to complex target molecules, such as kinase inhibitors and other biologically active compounds.[1]

Electronic Architecture and General Reactivity Profile

The reactivity of this compound is a direct consequence of its electronic architecture. The N-oxide group is the dominant controlling factor, functioning as a strong electron-withdrawing group via induction due to the positively charged nitrogen, while also acting as an electron-donating group through resonance from the negatively charged oxygen. This duality is key to its reactivity.

The Dual Nature of the N-Oxide Group

The N-oxide moiety can be represented by several resonance structures that illustrate the delocalization of electron density. This delocalization results in a net increase in electron density at the C2, C4, and C6 positions, making them susceptible to electrophilic attack. Conversely, the inductive electron withdrawal by the N+ center renders these same positions electron-deficient and thus activated towards nucleophilic attack.[2][4]

Sources

Methodological & Application

Application Notes and Protocols for the Buchwald-Hartwig Amination of 4-Bromo-2-methylpyridine 1-oxide

Introduction: Strategic C-N Bond Formation on an N-Oxidized Pyridine Scaffold

The Buchwald-Hartwig amination stands as a pillar of modern synthetic chemistry, offering a versatile and efficient palladium-catalyzed method for the construction of carbon-nitrogen (C-N) bonds.[1] This reaction has become indispensable in pharmaceutical and agrochemical research, where the synthesis of arylamines is a frequent necessity. The amination of heteroaromatic halides, particularly pyridines, is of profound importance due to the prevalence of the aminopyridine motif in a multitude of biologically active molecules.

This guide provides a comprehensive overview and detailed protocols for the Buchwald-Hartwig amination of a specialized substrate: 4-bromo-2-methylpyridine 1-oxide. The presence of the N-oxide functionality introduces unique electronic and steric considerations that necessitate a tailored approach to reaction design and execution. The N-oxide group significantly influences the electron density of the pyridine ring, impacting the oxidative addition step of the catalytic cycle. Furthermore, the potential for coordination to the palladium center and the possibility of deoxygenation under reductive conditions are critical parameters that must be carefully managed.

This document is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful transformation for the synthesis of novel 4-amino-2-methylpyridine 1-oxide derivatives. We will delve into the mechanistic nuances specific to this substrate, provide optimized protocols for various amine coupling partners, and offer a detailed troubleshooting guide to navigate the potential challenges associated with this transformation.

Mechanistic Considerations: The Influence of the N-Oxide

The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium(0)/palladium(II) redox couple. The key steps are oxidative addition, amine coordination and deprotonation, and reductive elimination.[2] In the context of this compound, the N-oxide moiety exerts a significant electronic influence on the pyridine ring.

The N-oxide group is a strong electron-withdrawing group via induction and a moderate electron-donating group through resonance. This electronic perturbation renders the C4 position more electrophilic and susceptible to oxidative addition by the Pd(0) catalyst. However, the oxygen atom of the N-oxide can also act as a Lewis base and coordinate to the palladium center, potentially influencing the catalyst's reactivity and stability.

A critical potential side reaction is the deoxygenation of the pyridine N-oxide to the corresponding pyridine. This can be promoted by phosphine ligands in the presence of a palladium catalyst.[3][4] Careful selection of the ligand and reaction conditions is therefore paramount to minimize this undesired pathway and ensure the integrity of the N-oxide functionality throughout the transformation.

Caption: Catalytic cycle of the Buchwald-Hartwig amination of this compound.

Experimental Protocols

General Considerations:

All reactions should be performed under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk line or glovebox techniques. Solvents should be anhydrous and degassed prior to use. All reagents should be of high purity. Reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

Protocol 1: Amination with a Primary Aliphatic Amine (e.g., Hexylamine)

This protocol provides a general procedure for the coupling of this compound with a primary aliphatic amine.

Materials:

-

This compound

-

Hexylamine

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

-

Sodium tert-butoxide (NaOtBu)

-

Anhydrous Toluene

Procedure:

-

To an oven-dried Schlenk tube, add this compound (1.0 mmol, 202 mg), Pd₂(dba)₃ (0.015 mmol, 13.7 mg), and XPhos (0.03 mmol, 14.3 mg).

-

In a glovebox or under a stream of inert gas, add sodium tert-butoxide (1.4 mmol, 135 mg).

-

Evacuate and backfill the Schlenk tube with argon or nitrogen three times.

-

Add anhydrous toluene (5 mL) via syringe, followed by hexylamine (1.2 mmol, 158 µL).

-

Seal the Schlenk tube and place it in a preheated oil bath at 100 °C.

-

Stir the reaction mixture for 12-16 hours.

-

Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the mixture to room temperature.

-

Dilute the reaction mixture with ethyl acetate (20 mL) and filter through a pad of Celite®.

-

Wash the filtrate with water (2 x 15 mL) and brine (15 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of methanol in dichloromethane) to afford the desired 4-(hexylamino)-2-methylpyridine 1-oxide.

Protocol 2: Amination with a Secondary Cyclic Amine (e.g., Morpholine)

This protocol outlines the procedure for the coupling with a secondary cyclic amine.

Materials:

-

This compound

-

Morpholine

-

Palladium(II) acetate (Pd(OAc)₂)

-

RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl)

-

Cesium carbonate (Cs₂CO₃)

-

Anhydrous 1,4-Dioxane

Procedure:

-

To an oven-dried Schlenk tube, add this compound (1.0 mmol, 202 mg), Pd(OAc)₂ (0.02 mmol, 4.5 mg), and RuPhos (0.04 mmol, 18.7 mg).

-

Add cesium carbonate (1.5 mmol, 489 mg).

-

Evacuate and backfill the Schlenk tube with argon or nitrogen three times.

-

Add anhydrous 1,4-dioxane (5 mL) via syringe, followed by morpholine (1.2 mmol, 105 µL).

-

Seal the Schlenk tube and place it in a preheated oil bath at 110 °C.

-

Stir the reaction mixture for 16-24 hours.

-

Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the mixture to room temperature.

-

Dilute the reaction mixture with dichloromethane (20 mL) and filter through a pad of Celite®.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield 4-morpholino-2-methylpyridine 1-oxide.

Protocol 3: Amination with an Arylamine (e.g., Aniline)

This protocol details the coupling with an arylamine, which can sometimes be more challenging.

Materials:

-

This compound

-

Aniline

-

Pd₂(dba)₃

-

BrettPhos (2-(Dicyclohexylphosphino)3,6-dimethoxy-2′,4′,6′-triisopropyl-1,1′-biphenyl)

-

Potassium phosphate (K₃PO₄)

-

Anhydrous tert-butanol (t-BuOH)

Procedure:

-

To an oven-dried Schlenk tube, add this compound (1.0 mmol, 202 mg), Pd₂(dba)₃ (0.02 mmol, 18.3 mg), and BrettPhos (0.04 mmol, 21.5 mg).

-

Add potassium phosphate (2.0 mmol, 424 mg).

-

Evacuate and backfill the Schlenk tube with argon or nitrogen three times.

-

Add anhydrous tert-butanol (5 mL) via syringe, followed by aniline (1.1 mmol, 100 µL).

-

Seal the Schlenk tube and place it in a preheated oil bath at 100 °C.

-

Stir the reaction mixture for 18-24 hours.

-

Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the mixture to room temperature.

-

Add water (10 mL) and extract with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to obtain 2-methyl-4-(phenylamino)pyridine 1-oxide.

Data Presentation: Comparative Analysis of Catalytic Systems

The choice of ligand and base is crucial for the successful amination of this compound. The following tables provide a comparative summary of representative yields for different amine classes with various catalytic systems. Please note that these are illustrative examples, and optimization may be required for specific substrates.

Table 1: Amination with Primary Amines

| Entry | Amine | Pd Source (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Hexylamine | Pd₂(dba)₃ (1.5) | XPhos (3.0) | NaOtBu | Toluene | 100 | 14 | 85-95 |

| 2 | Benzylamine | Pd(OAc)₂ (2.0) | SPhos (4.0) | K₂CO₃ | Dioxane | 110 | 18 | 75-85 |

| 3 | tert-Butylamine | Pd₂(dba)₃ (2.0) | t-BuXPhos (4.0) | LHMDS | THF | 80 | 24 | 60-70 |

Table 2: Amination with Secondary Amines

| Entry | Amine | Pd Source (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Morpholine | Pd(OAc)₂ (2.0) | RuPhos (4.0) | Cs₂CO₃ | Dioxane | 110 | 20 | 90-98 |

| 2 | Piperidine | Pd₂(dba)₃ (1.5) | DavePhos (3.0) | K₃PO₄ | Toluene | 100 | 16 | 88-96 |

| 3 | Diethylamine | Pd(OAc)₂ (2.5) | JohnPhos (5.0) | NaOtBu | THF | 80 | 24 | 70-80 |

Table 3: Amination with Arylamines

| Entry | Amine | Pd Source (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Aniline | Pd₂(dba)₃ (2.0) | BrettPhos (4.0) | K₃PO₄ | t-BuOH | 100 | 22 | 70-80 |

| 2 | 4-Methoxyaniline | Pd(OAc)₂ (2.0) | Xantphos (4.0) | Cs₂CO₃ | Dioxane | 110 | 24 | 75-85 |

| 3 | 2-Methylaniline | Pd₂(dba)₃ (2.5) | RockPhos (5.0) | NaOtBu | Toluene | 110 | 24 | 55-65 |

Troubleshooting Guide

| Issue | Potential Cause(s) | Suggested Solution(s) |

| Low or no conversion | - Inactive catalyst- Poor quality solvent or reagents- Insufficiently inert atmosphere- Inappropriate ligand or base | - Use a fresh batch of palladium precursor and ligand.- Ensure solvents are anhydrous and reagents are pure.- Thoroughly degas solvents and maintain a positive pressure of inert gas.- Screen a variety of ligands and bases (see tables above). Consider using a pre-catalyst. |

| Formation of deoxygenated product | - Reductive conditions are too harsh.- The phosphine ligand is promoting deoxygenation. | - Lower the reaction temperature and/or shorten the reaction time.- Use a ligand less prone to promoting deoxygenation (e.g., N-heterocyclic carbenes (NHCs) or certain biaryl phosphines with less electron-donating character).[3] |

| Hydrodehalogenation (removal of bromine) | - Presence of water or protic impurities.- β-hydride elimination from the amido complex. | - Ensure strictly anhydrous conditions.- Use a bulky ligand that favors reductive elimination over β-hydride elimination. |

| Difficulty in product purification | - The product is highly polar and water-soluble.- The product co-elutes with starting materials or byproducts. | - After aqueous workup, back-extract the aqueous layer multiple times with a more polar organic solvent like dichloromethane or a mixture of chloroform and isopropanol.- Consider using a different stationary phase for chromatography (e.g., alumina or reverse-phase silica).- Recrystallization may be an effective purification method. |

Conclusion

The Buchwald-Hartwig amination of this compound is a powerful and adaptable method for the synthesis of a diverse range of 4-amino-2-methylpyridine 1-oxide derivatives. The success of this transformation is highly dependent on the judicious selection of the catalytic system, particularly the ligand and base, to accommodate the unique electronic properties and potential reactivity of the N-oxide functionality. By following the detailed protocols and considering the troubleshooting guidance provided herein, researchers can effectively navigate the challenges and unlock the full synthetic potential of this important reaction.

References

- BenchChem. (2025). Application Notes and Protocols for Buchwald-Hartwig Amination of 2-Amino-5-bromo-4-methylpyridine. BenchChem.

- BenchChem. (2025). Application Notes and Protocols: Buchwald-Hartwig Amination of 2-Bromo-5-chloro-3-methylpyrazine with Anilines. BenchChem.

- BenchChem. (2025). Application Note and Protocol: Buchwald-Hartwig Amination of 3-Bromo-2-methylpyridine. BenchChem.

- Li, J. J., et al. (2007). A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. The Journal of Organic Chemistry, 72(10), 3844–3847.

- Anzini, M., et al. (2021). Evidence for "cocktail"-type catalysis in Buchwald-Hartwig reaction. A mechanistic study. Catalysis Science & Technology, 11(20), 6769-6782.

- Li, J. J. (2007). A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. The Journal of organic chemistry, 72(10), 3844-7.

-

Wikipedia. (2023). Buchwald–Hartwig amination. In Wikipedia. [Link]

- Nolan, S. P., et al. (2021). Optimization of the model Buchwald-Hartwig reaction of morpholine and 4-bromo-N,N-dimethylaniline.

- Clarke, M. L., & Fuentes, J. A. (2008). Deoxygenation of Pyridine N-Oxides by Palladium-Catalysed Transfer Oxidation of Trialkylamines. Synlett, 2008(16), 2579-2582.

- Zhou, D., et al. (2009). Design and synthesis of 2-amino-4-methylpyridine analogues as inhibitors for inducible nitric oxide synthase and in vivo evaluation of [18F]6-(2-fluoropropyl)-4-methyl-pyridin-2-amine as a potential PET tracer for inducible nitric oxide synthase. Journal of Medicinal Chemistry, 52(8), 2375–2385.

- Anzini, M., et al. (2021). Evidence for “cocktail”-type catalysis in Buchwald–Hartwig reaction. A mechanistic study. Catalysis Science & Technology, 11(20), 6769-6782.

- da Silva, J. F., et al. (2020). New 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines: synthesis via Buchwald–Hartwig amination, photophysics, and biomolecular binding properties. RSC Advances, 10(58), 35243-35256.

- Hartwig, J. F., et al. (2012). Mechanistic Studies on Direct Arylation of Pyridine N-Oxide: Evidence for Cooperative Catalysis between Two Distinct Palladium Centers. Journal of the American Chemical Society, 134(8), 3683–3686.

- Seco, J. M., et al. (2002). Preparation and Characterization of 2-(Methylamino) Pyridine Complex of Cu(I). Polyhedron, 21(1), 127-131.

- Cîrcu, V., et al. (2022). Structural and Optical Properties of New 2-Phenylamino-5-nitro-4-methylopyridine and 2-Phenylamino-5-nitro-6-methylpyridine Isomers. Molecules, 27(19), 6649.

- D'Amato, E., et al. (2021). Secondary Phosphine Oxide Preligand for Palladium-Catalyzed C-H (Hetero)Arylations: Efficient Access to Pybox Ligands. Organic Letters, 23(15), 5981-5986.

- Celentano, V., et al. (2023). Highly efficient morpholine-based organocatalysts for the 1,4-addition reaction between aldehydes and nitroolefins: an unexploited class of catalysts. Frontiers in Chemistry, 11, 1240685.

- Clarke, M. L., & Fuentes, J. A. (2008). Deoxygenation of Pyridine N-Oxides by Palladium-Catalysed Transfer Oxidation of Trialkylamines. Synlett, 2008(16), 2579-2582.

- Asyikin, N., et al. (2019). The Study of the Reaction of Morpholine with 4-Bromobenzaldehyde in the Presence and Absence of Copper(I) Iodide. Journal of Fundamental and Applied Sciences, 11(3S), 101-112.

- Kholdeeva, O. A., et al. (2021). Morpholine Radical in the Electrochemical Reaction with Quinoline N-Oxide.

- Sigma-Aldrich. (n.d.). 2-Methylpyridine N-oxide.

- Gualco, L., et al. (2021). Photocatalytic deoxygenation of N–O bonds with rhenium complexes: from the reduction of nitrous oxide to pyridine N-oxides. Chemical Science, 12(35), 11848-11855.

- Pramanik, K., et al. (2004). Ruthenium complexes of 2-[(4-(arylamino)phenyl)azo]pyridine formed via regioselective phenyl ring amination of coordinated 2-(phenylazo)pyridine: isolation of products, X-ray structure, and redox and optical properties. Inorganic Chemistry, 43(15), 4647–4656.

- Wolfe, J. P., et al. (1997). The Synthesis of Aminopyridines: A Method Employing Palladium-Catalyzed Carbon−Nitrogen Bond Formation. The Journal of Organic Chemistry, 62(18), 6066-6068.

- Bulavka, V. N., & Boiko, I. I. (2000). Synthesis of 4-aminopyridine and 4-acetylaminopyridine by reduction of 4-nitropyridine-n-oxide with iron and mineral acids. ECSOC-4, a0082.

- Kashani, S. K., et al. (2020).

- Chemistry Stack Exchange. (2021).

Sources

Stille coupling conditions for 4-Bromo-2-methylpyridine 1-oxide

Application Note: Stille Cross-Coupling Protocols for 4-Bromo-2-methylpyridine 1-oxide

Executive Summary

This guide details the strategic execution of Stille cross-coupling reactions utilizing This compound as the electrophile.[1] While pyridine N-oxides are valuable intermediates in medicinal chemistry—offering enhanced electrophilicity at the C2/C4 positions compared to free pyridines—they present unique challenges regarding catalyst coordination and solubility.[1] This protocol synthesizes field-proven conditions to maximize yield, minimize hydrodebromination, and efficiently remove toxic organotin byproducts.[1]

Strategic Analysis: The Substrate & Challenge

Substrate Characteristics

The target substrate, This compound , possesses a "push-pull" electronic nature that dictates the reaction parameters:

-

C4-Bromine Activation: The N-oxide moiety withdraws electron density from the ring, significantly activating the C4-position toward oxidative addition by Pd(0) species compared to the unoxidized pyridine.[1]

-

Catalyst Poisoning Risk: The oxygen atom of the N-oxide is a hard nucleophile capable of coordinating to the Palladium center (Pd-O interaction). This can displace soft phosphine ligands, arresting the catalytic cycle or leading to catalyst decomposition.[1]

-

Solubility Profile: Unlike non-polar aryl halides, this substrate exhibits significant polarity.[1] Standard non-polar Stille solvents (e.g., pure Toluene) may result in heterogeneous mixtures, necessitating polar aprotic co-solvents (DMF or Dioxane).[1]

The "Copper Effect"

For this specific substrate class, the inclusion of Copper(I) Iodide (CuI) is not optional; it is a critical process enabler. CuI serves two mechanistic functions:

-

Transmetallation Accelerator: It facilitates the transfer of the organic group from Tin (Sn) to Palladium (Pd) via a transient Organocopper species ("Liebeskind Effect").

-

Ligand Scavenger: It helps modulate the concentration of free phosphine ligands, preventing autoretardation of the reaction.[1]

Optimization Matrix: Reaction Conditions

The following table summarizes three distinct condition sets based on the coupling partner's difficulty and the available equipment.

| Parameter | Condition A: Standard (Robust, for simple aryls) | Condition B: High-Performance (For steric/heteroaryl stannanes) | Condition C: "Green" / Low Tin (For scale-up) |

| Catalyst | Pd(PPh₃)₄ (5 mol%) | Pd₂(dba)₃ (2.5 mol%) + XPhos or Furylphosphine | Pd(OAc)₂ + XPhos |

| Co-Catalyst | CuI (10 mol%) | CuI (15-20 mol%) | CsF (2.0 equiv) - Activator |

| Solvent | Toluene:DMF (4:[1]1) | 1,4-Dioxane (Anhydrous) | Toluene (with phase transfer) |

| Temperature | 90°C - 100°C | 100°C - 110°C | 80°C |

| Time | 4 - 12 Hours | 2 - 6 Hours | 12 - 24 Hours |

| Atmosphere | Argon (Balloon) | Argon (Schlenk Line) | Nitrogen |

Mechanistic Visualization

The following diagram illustrates the catalytic cycle, highlighting the specific interference potential of the N-oxide and the remedial role of Copper(I).

Figure 1: Catalytic cycle of Stille coupling showing the critical oxidative addition step and the accelerating effect of CuI during transmetallation.[1]

Detailed Experimental Protocol (Condition A)

Objective: Coupling of this compound (1.0 equiv) with Tributyl(phenyl)stannane (1.1 equiv).

Phase 1: Setup & Deoxygenation

-

Glassware: Flame-dry a 2-neck round bottom flask (RBF) equipped with a reflux condenser and a rubber septum. Cool under a stream of Argon.[1]

-

Solvent Prep: Sparge Toluene and DMF with Argon for 15 minutes prior to use. Note: Oxygen is the enemy of Pd(0); thorough degassing is vital.

Phase 2: Reaction Assembly

-

Charge the RBF with This compound (1.0 equiv, e.g., 188 mg, 1 mmol).[1]

-

Add Pd(PPh₃)₄ (58 mg, 0.05 mmol, 5 mol%).[1] Tip: The catalyst should be bright yellow. If orange/brown, recrystallize or discard.[1]

-

Add CuI (19 mg, 0.1 mmol, 10 mol%).

-

Seal the flask and purge with Argon for 5 minutes.

-

Via syringe, add Toluene (4 mL) and DMF (1 mL).[1]

-

Add the Organostannane (1.1 mmol) dropwise via syringe.[1]

Phase 3: Execution

-

Heat the mixture to 100°C (oil bath temperature).

-

Monitor by TLC or LCMS every 2 hours.[1]

-

Reaction is typically complete within 4-6 hours.[1] The solution will darken from yellow to black (precipitation of Pd black) upon completion.

Phase 4: Workup & Tin Removal (The KF Method)

Standard extraction leaves toxic organotin residues. This step is mandatory.

-

Cool reaction to room temperature.[1]

-

Dilute with Ethyl Acetate (30 mL).

-

Critical Step: Add 10 mL of saturated aqueous Potassium Fluoride (KF) solution.[1]

-

Stir vigorously for 30 minutes. A bulky white polymeric precipitate (

) will form.[1] -

Filter the biphasic mixture through a pad of Celite . Wash the pad with Ethyl Acetate.

-

Transfer filtrate to a separatory funnel.[1][2] Wash organic layer with water (2x) and brine (1x) to remove DMF.[1]

-

Dry over

, filter, and concentrate.

Workflow Diagram

Figure 2: Operational workflow emphasizing the Potassium Fluoride (KF) quench step for tin removal.[1]

Troubleshooting & Quality Control

| Observation | Root Cause | Corrective Action |

| No Conversion | Catalyst poisoning by N-oxide oxygen.[1] | Switch to Pd₂(dba)₃ + AsPh₃ . Arsenic ligands are softer and less labile than phosphines.[1] |

| Deoxygenation | Thermal reduction of N-oxide to Pyridine.[1] | Lower temp to 80°C. Ensure solvent is strictly degassed (O₂ can promote radical pathways).[1] |

| Homocoupling | Stannane-Stannane coupling. | Reduce CuI loading to 5%. Ensure Stannane is added slowly. |

| Tin Contamination | Inefficient workup.[1] | Use 10% w/w KF on Silica Gel during flash column chromatography as the stationary phase. |

References

-

Stille, J. K. (1986).[1] "The Palladium-Catalyzed Cross-Coupling Reactions of Organotin Reagents with Organic Electrophiles." Angewandte Chemie International Edition, 25(6), 508–524.[1] Link[1]

-

Farina, V., & Krishnan, B. (1991).[1] "Large rate accelerations in the Stille reaction with tri-2-furylphosphine and triphenylarsine as ligands: mechanistic implications." Journal of the American Chemical Society, 113(25), 9585–9595.[1] Link[1]

-

Liebeskind, L. S., & Fengl, R. W. (1990).[1] "3-Stannylcyclobutenediones as nucleophilic cyclobutenedione equivalents. Synthesis of substituted cyclobutenediones and cyclobutenedione monoacetals." Journal of Organic Chemistry, 55(19), 5359–5364.[1] (Reference for CuI effect). Link[1]

-

Ren, P., et al. (2005).[1] "Purification of Stille Coupling Products: Removal of Tin By-Products." Organic Process Research & Development. (General reference for KF workup protocols). Link[1]

-

Campeau, L.-C., & Fagnou, K. (2005).[1] "Palladium-Catalyzed Direct Arylation of Pyridine N-Oxides." Journal of the American Chemical Society, 127(51), 18020–18021.[1] (Context for N-oxide reactivity). Link[1]

Sources

Application Notes and Protocols for the Synthesis of 4-Aryl-2-Methylpyridine 1-Oxides

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the synthesis of 4-aryl-2-methylpyridine 1-oxides, a crucial scaffold in medicinal chemistry and materials science. The primary focus is on the strategic utilization of 4-bromo-2-methylpyridine 1-oxide as a versatile precursor in palladium-catalyzed cross-coupling reactions. We delve into the mechanistic underpinnings of the Suzuki-Miyaura coupling, providing field-proven, step-by-step protocols, optimization data, and troubleshooting insights. This document is intended for researchers, scientists, and professionals in drug development seeking to leverage this powerful synthetic methodology.

Introduction: The Significance of the 4-Arylpyridine 1-Oxide Motif

The pyridine N-oxide functional group is a privileged structural motif in drug discovery and organic synthesis. The N-O bond significantly alters the electronic properties of the pyridine ring, modulating its reactivity, basicity, and solubility, while also serving as a handle for further functionalization. When arylated at the 4-position, these compounds become key building blocks for a diverse range of biologically active molecules and advanced materials.

The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction has emerged as one of the most robust and versatile methods for C(sp²)-C(sp²) bond formation, offering a direct and efficient pathway to these valuable 4-arylpyridine derivatives.[1] This guide focuses on the practical application of this reaction, starting from the readily accessible this compound.

Strategic Overview: Synthetic Pathway

The synthesis is approached in a two-stage process. First, the key intermediate, this compound, is prepared. Second, this intermediate undergoes a palladium-catalyzed cross-coupling reaction with an appropriate arylboronic acid to yield the final product.

Caption: Overall synthetic workflow.

Preparation of Key Precursor: this compound

Synthesis of 4-Bromo-2-methylpyridine via Sandmeyer-Type Reaction

The Sandmeyer reaction provides a reliable method for converting an aromatic amine to a bromide. Here, 2-amino-4-methylpyridine is diazotized in the presence of hydrobromic acid, followed by displacement of the diazonium group with bromide.

Protocol 1: Synthesis of 4-Bromo-2-methylpyridine

-

Materials:

-

2-Amino-4-methylpyridine (10.8 g, 0.1 mol)

-

48% Hydrobromic acid (46 mL, 0.4 mol)

-

Liquid bromine (15 mL, 0.3 mol)

-

40% Sodium nitrite solution

-

50% Sodium hydroxide solution

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

-

Procedure:

-

In a flask equipped with a stirrer and thermometer, add 2-amino-4-methylpyridine to 48% HBr while cooling in an ice bath.[2]

-

Cool the mixture to -5 °C.

-

Slowly add liquid bromine dropwise over 30-35 minutes, maintaining the temperature at -5 °C.[2]

-

At a temperature of 0 °C or below, add the 40% sodium nitrite solution dropwise over approximately 1 hour.[2]

-

Stir the mixture at 0 °C for an additional 30 minutes.

-

Slowly add 50% sodium hydroxide solution, keeping the temperature below 20 °C, to adjust the pH of the solution to 9.[2]

-

Extract the reaction solution with ethyl acetate.

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 4-bromo-2-methylpyridine.

-

N-Oxidation of 4-Bromo-2-methylpyridine

The subsequent N-oxidation is a critical step. While various oxidizing agents can be employed, a mixture of nitric and sulfuric acid provides an effective method for this transformation.

Protocol 2: Synthesis of this compound

-

Materials:

-

4-Bromo-2-methylpyridine (or 5-bromo-2-methylpyridine as a procedural analog) (2.27 g, 12.07 mmol)

-

Sulfuric acid (4 mL)

-

Fuming nitric acid (3 mL)

-

2 M Sodium carbonate solution

-

Dichloromethane

-

Magnesium sulfate

-

-

Procedure (Adapted from a similar substrate):

-

Dissolve the bromomethylpyridine in sulfuric acid and cool the solution to 0 °C in an ice bath.[3]

-

Add fuming nitric acid dropwise while maintaining the cold temperature.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 90 °C for 2 hours.[3]

-

Cool the reaction in an ice bath and carefully neutralize by slowly adjusting the pH to ~10 with a 2 M aqueous sodium carbonate solution.

-

Extract the aqueous solution twice with dichloromethane.

-

Combine the organic extracts, dry over magnesium sulfate, and concentrate under vacuum to yield the N-oxide product.[3]

-

Safety and Handling of Precursors

4-Bromo-2-methylpyridine is a combustible liquid that is harmful if swallowed, causes skin irritation, and may cause respiratory irritation.[4][5] It can cause serious eye damage.[4][6] Always handle this chemical in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[5][6] Keep it away from heat, sparks, and open flames.[6][7]

| Compound | Formula | MW ( g/mol ) | BP (°C) | Density (g/mL) | Hazards |

| 4-Bromo-2-methylpyridine | C₆H₆BrN | 172.03 | 76 / 14 mmHg | 1.50 | Harmful, Irritant, Combustible[4][7] |

| This compound | C₆H₆BrNO | 188.03 | N/A | N/A | Assume similar/greater toxicity |

The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura coupling is the cornerstone reaction for this synthesis. Its widespread adoption is due to the mild reaction conditions, high functional group tolerance, and the commercial availability of a vast array of boronic acids.[1][8] The reaction is catalyzed by a palladium(0) species, which undergoes a catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[9]

The Catalytic Cycle

The generally accepted mechanism proceeds as follows:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the this compound, forming a Pd(II) complex.

-

Transmetalation: The aryl group from the boronic acid (activated by a base to form a boronate species) is transferred to the palladium center, displacing the bromide.

-

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the desired C-C bond of the 4-aryl-2-methylpyridine 1-oxide product and regenerating the Pd(0) catalyst.

Caption: Generalized Suzuki-Miyaura catalytic cycle.

Protocol 3: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a robust starting point for the synthesis of various 4-aryl-2-methylpyridine 1-oxides. Optimization of the catalyst, base, and solvent may be required for specific substrates.

-

Materials & Equipment:

-

This compound (1.0 mmol, 1.0 equiv)

-

Arylboronic acid (1.2 mmol, 1.2 equiv)

-

Palladium catalyst (e.g., Pd(dppf)Cl₂, 0.03 mmol, 3 mol%)

-

Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)

-

Solvent system (e.g., 1,4-Dioxane and Water, 5:1 ratio, 6 mL)

-

Schlenk flask or reaction vial with a magnetic stir bar

-

Inert atmosphere (Argon or Nitrogen)

-

-

Procedure:

-

To a Schlenk flask, add this compound, the arylboronic acid, the palladium catalyst, and the base.

-

Evacuate and backfill the flask with an inert gas (e.g., Argon) three times to ensure an oxygen-free atmosphere.

-

Add the degassed solvent system (1,4-dioxane and water) via syringe.

-

Heat the reaction mixture to the desired temperature (e.g., 100-120 °C) with vigorous stirring.[1]

-

Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 2-12 hours.

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with ethyl acetate and water.

-

Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the pure 4-aryl-2-methylpyridine 1-oxide.

-

Optimization of Reaction Conditions

The efficiency of the Suzuki coupling is highly dependent on the choice of catalyst, ligand, base, and solvent. The following table summarizes common conditions that have proven effective for similar pyridine systems.[1][10][11]

| Catalyst (mol%) | Ligand (if separate) | Base | Solvent | Temp (°C) | Typical Yield | Notes |

| Pd(dppf)Cl₂ (3-5%) | - | K₂CO₃ | 1,4-Dioxane/H₂O | 120 | Good-Excellent | A robust, general-purpose system.[1] |

| Pd(PPh₃)₄ (5%) | - | K₃PO₄ | 1,4-Dioxane | 90 | Good | Effective for a range of substrates.[10] |

| Pd(OAc)₂ (2-4%) | SPhos or XPhos | K₃PO₄ | Toluene or Dioxane | 80-110 | Excellent | Buchwald ligands are excellent for challenging substrates. |

| Pd/C (5-10%) | - | Na₂CO₃ | H₂O or EtOH/H₂O | 80-100 | Moderate-Good | A heterogeneous option allowing for easier catalyst removal.[1] |

Alternative Cross-Coupling Strategies

While the Suzuki coupling is often the method of choice, other cross-coupling reactions can be employed to introduce different functionalities at the 4-position.

-

Stille Coupling: This reaction utilizes organostannane reagents. It is highly tolerant of various functional groups, but the toxicity and difficulty in removing tin byproducts are significant drawbacks.[12][13]

-

Sonogashira Coupling: This is the premier method for introducing alkyne functionalities. It involves the coupling of the bromo-precursor with a terminal alkyne, typically using a palladium catalyst and a copper(I) co-catalyst.[14][15]

-

Buchwald-Hartwig Amination: For the synthesis of 4-amino-2-methylpyridine 1-oxides, this reaction provides a powerful method for C-N bond formation by coupling the bromide with an amine.[16][17]

Conclusion

The synthesis of 4-aryl-2-methylpyridine 1-oxides is readily achievable through a strategic, two-stage process centered on the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound. This precursor, accessible via a Sandmeyer-type reaction and subsequent N-oxidation, serves as a versatile platform for introducing a wide array of aryl substituents. By carefully selecting the catalyst, base, and reaction conditions, researchers can efficiently generate libraries of these valuable compounds for applications in pharmaceutical development and materials science.

References

-

The Study of 4-Bromo-2-Methylpyridine and Its Derivatives Synthesis Process Optimization. (n.d.). ResearchGate. Retrieved February 2, 2026, from [Link]

-

Razafindrainibe, F., et al. (n.d.). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-alkynyl-3-fluoro-2-pyridinamidoximes. University of Southampton ePrints. Retrieved February 2, 2026, from [Link]

-

Synthesis and characterization of a new ditopic bipyridine-terpyridine bridging ligand using a Suzuki cross-coupling reaction. (2019). Arkat USA. Retrieved February 2, 2026, from [Link]

-

Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction. (2019). Molecules. Retrieved February 2, 2026, from [Link]

-

Scheme 4: Sonogashira-couplings of 4-bromo-6H-1,2-oxazines. (n.d.). ResearchGate. Retrieved February 2, 2026, from [Link]

-

Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine. (2017). Molecules. Retrieved February 2, 2026, from [Link]

-

Organolithium reagent. (n.d.). Wikipedia. Retrieved February 2, 2026, from [Link]

-

Enantioselective Catalytic Dearomative Addition of Grignard Reagents to 4-Methoxypyridinium Ions. (2021). ACS Catalysis. Retrieved February 2, 2026, from [Link]

-

Safety Data Sheet - 4-Bromo-2-methylpyridine. (n.d.). Jubilant Ingrevia. Retrieved February 2, 2026, from [Link]

-

Formation of Grignard and Organolithium Reagents From Alkyl Halides. (2015). Master Organic Chemistry. Retrieved February 2, 2026, from [Link]

-

Sonogashira Coupling. (2024). Chemistry LibreTexts. Retrieved February 2, 2026, from [Link]

-

3-methyl-4-nitropyridine-1-oxide. (n.d.). Organic Syntheses. Retrieved February 2, 2026, from [Link]

-

The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! (2025). YouTube. Retrieved February 2, 2026, from [Link]

-

Grignard and Organolithium Reagents. (2023). Chemistry LibreTexts. Retrieved February 2, 2026, from [Link]

-

Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction. (2017). MDPI. Retrieved February 2, 2026, from [Link]

-

Heck Reaction. (2023). Chemistry LibreTexts. Retrieved February 2, 2026, from [Link]

-

Reaction of pyridine N‐oxides with Grignard reagents. (n.d.). ResearchGate. Retrieved February 2, 2026, from [Link]

-

The Grignard Reaction. (n.d.). University of Wisconsin-Madison Chemistry Department. Retrieved February 2, 2026, from [Link]

-

The Heck, Suzuki, and Olefin Metathesis Reactions. (2016). Master Organic Chemistry. Retrieved February 2, 2026, from [Link]

-

Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. (2017). Scientific Research Publishing. Retrieved February 2, 2026, from [Link]

-

Buchwald–Hartwig amination. (n.d.). Wikipedia. Retrieved February 2, 2026, from [Link]

- Synthesis of 4-amino-5-methyl-1h-pyridin-2(1h). (2020). Google Patents.

-

Organolithium reagents – Knowledge and References. (n.d.). Taylor & Francis. Retrieved February 2, 2026, from [Link]

-

Suzuki–Miyaura cross-coupling reaction catalyzed by Pd/MgLa mixed oxide. (n.d.). Royal Society of Chemistry. Retrieved February 2, 2026, from [Link]

-

After formation of the Grignard reagent, would it react with Et2O or methylpyridinium? (2021). Chemistry Stack Exchange. Retrieved February 2, 2026, from [Link]

-

A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. (2007). The Journal of Organic Chemistry. Retrieved February 2, 2026, from [Link]

-

Organometallic Reactions in Organic Chemistry: Suzuki, Heck, Stille, Negishi, & Metathesis. (2024). YouTube. Retrieved February 2, 2026, from [Link]

-

Robust Buchwald–Hartwig amination enabled by ball-milling. (n.d.). Royal Society of Chemistry. Retrieved February 2, 2026, from [Link]

-

Stille Coupling. (n.d.). NROChemistry. Retrieved February 2, 2026, from [Link]

-

Enantioselective Catalytic Dearomative Addition of Grignard Reagents to 4-Methoxypyridinium Ions. (2021). National Institutes of Health. Retrieved February 2, 2026, from [Link]

-

A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. (2007). PubMed. Retrieved February 2, 2026, from [Link]

-

Synthesis and Structure of (4-methyl-pyridine-N-oxide)oxo-(salicylaldehyde 4-phenylthiosemicarbazonato)vanadium(IV). (2014). ResearchGate. Retrieved February 2, 2026, from [Link]

-

Stille reaction. (n.d.). Wikipedia. Retrieved February 2, 2026, from [Link]

-

reactivity of 4-nitropyridine-n-oxide. (n.d.). Sciencemadness.org. Retrieved February 2, 2026, from [Link]

-

The Mechanisms of the Stille Reaction. (n.d.). University of Windsor. Retrieved February 2, 2026, from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. 4-Bromo-2-methylpyridine synthesis - chemicalbook [chemicalbook.com]

- 3. PYRIDINE, 5-BROMO-2-METHYL-4-NITRO-, 1-OXIDE synthesis - chemicalbook [chemicalbook.com]

- 4. jubilantingrevia.com [jubilantingrevia.com]

- 5. echemi.com [echemi.com]

- 6. fishersci.com [fishersci.com]

- 7. 4-Bromo-2-methylpyridine | 22282-99-1 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 8. tcichemicals.com [tcichemicals.com]

- 9. m.youtube.com [m.youtube.com]

- 10. Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities [mdpi.com]

- 12. Stille Coupling | NROChemistry [nrochemistry.com]

- 13. Stille reaction - Wikipedia [en.wikipedia.org]

- 14. eprints.soton.ac.uk [eprints.soton.ac.uk]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 17. researchgate.net [researchgate.net]

Synthesis of 4-Amino-2-Methylpyridine 1-Oxide Derivatives: An Application and Protocol Guide

Introduction: The Strategic Importance of 4-Amino-2-Methylpyridine 1-Oxide Scaffolds

In the landscape of medicinal chemistry and drug development, the pyridine ring and its derivatives are privileged scaffolds, consistently appearing in a multitude of FDA-approved drugs.[1] The introduction of an N-oxide functionality dramatically alters the electronic properties of the pyridine ring, enhancing its reactivity and modulating its physicochemical characteristics. This modification, coupled with an amino group at the 4-position, creates a versatile building block—the 4-aminopyridine 1-oxide core—endowed with unique biological and pharmacological potential.

Specifically, the 4-amino-2-methylpyridine 1-oxide scaffold is of significant interest. The methyl group at the 2-position provides a steric and electronic handle to fine-tune molecular interactions, while the 4-amino group serves as a key pharmacophore and a versatile point for further derivatization. The N-oxide moiety not only influences the reactivity of the ring, making it susceptible to nucleophilic substitution at the 2- and 4-positions, but also often improves aqueous solubility and metabolic stability.[2] These attributes make 4-amino-2-methylpyridine 1-oxide and its derivatives valuable intermediates in the synthesis of novel therapeutic agents, including inhibitors of enzymes like inducible nitric oxide synthase (iNOS), which are implicated in inflammatory diseases.[2][3]

This guide provides a comprehensive overview and detailed protocols for the multi-step synthesis of 4-amino-2-methylpyridine 1-oxide, a key intermediate for the development of novel derivatives. The protocols are designed for researchers, scientists, and drug development professionals, with a focus on the underlying chemical principles, safety considerations, and practical execution of each synthetic step.

Synthetic Strategy Overview

The preparation of 4-amino-2-methylpyridine 1-oxide is a well-established three-step process, commencing with the commercially available and inexpensive starting material, 2-methylpyridine (2-picoline). The synthetic pathway can be logically broken down as follows:

-

N-Oxidation: The pyridine nitrogen of 2-methylpyridine is oxidized to form 2-methylpyridine 1-oxide. This initial step is crucial as it deactivates the ring towards electrophilic substitution at the 3- and 5-positions and activates the 4-position for the subsequent nitration.

-

Nitration: The intermediate, 2-methylpyridine 1-oxide, undergoes electrophilic nitration, selectively introducing a nitro group at the 4-position to yield 4-nitro-2-methylpyridine 1-oxide.

-

Reduction: The final step involves the reduction of the 4-nitro group to the corresponding 4-amino group, affording the target compound, 4-amino-2-methylpyridine 1-oxide.

This strategic sequence is essential for achieving the desired substitution pattern, as direct amination of the pyridine ring is often challenging and lacks regioselectivity.

Caption: Overall synthetic workflow for the preparation of 4-amino-2-methylpyridine 1-oxide.

Part 1: Detailed Experimental Protocols

Protocol 1: Synthesis of 2-Methylpyridine 1-Oxide